(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid
Description
(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is a compound that features a phosphonic acid group attached to a pyrrolidine ring
Properties
Molecular Formula |
C6H14NO5P |
|---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
2-(1,5-dihydroxypyrrolidin-3-yl)ethylphosphonic acid |
InChI |
InChI=1S/C6H14NO5P/c8-6-3-5(4-7(6)9)1-2-13(10,11)12/h5-6,8-9H,1-4H2,(H2,10,11,12) |
InChI Key |
SFSPHKZOPAHBMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1O)O)CCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid typically involves the reaction of a pyrrolidine derivative with a phosphonic acid precursor. One common method is the reaction of 3-pyrrolidinol with diethyl phosphite under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phosphonic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for esterification or amidation reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is explored for its potential use in treating various diseases. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific biological pathways .
Industry
In the industrial sector, this compound is used in the development of new materials and products. Its ability to undergo various chemical reactions makes it a versatile component in industrial applications .
Mechanism of Action
The mechanism of action of (2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid: A simpler compound with similar chemical properties.
Phosphinic acid: Another related compound with a different structure but similar reactivity.
Aminophosphonic acids: Compounds with an amine group attached to the phosphonic acid.
Uniqueness
(2-(1,5-Dihydroxypyrrolidin-3-yl)ethyl)phosphonic acid is unique due to the presence of both the pyrrolidine ring and the phosphonic acid group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
